molecular formula C53H64N10O19 B10785951 Mca-YVADAP-K(Dnp)-OH

Mca-YVADAP-K(Dnp)-OH

Cat. No.: B10785951
M. Wt: 1145.1 g/mol
InChI Key: XLXKHBNLWUCNOC-UHFFFAOYSA-N
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Description

The compound “Mca-YVADAP-K(Dnp)-OH” is a fluorogenic substrate used in various biochemical assays. It consists of a peptide sequence with a 7-methoxycoumarin-4-yl acetyl (Mca) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group at the C-terminus. The fluorescence of the Mca group is quenched by the Dnp group until the peptide is cleaved, making it useful for monitoring enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Mca-YVADAP-K(Dnp)-OH” involves solid-phase peptide synthesis (SPPS). The peptide is assembled step-by-step on a resin, with each amino acid being added sequentially. The Mca group is introduced at the N-terminus, and the Dnp group is attached to the lysine residue at the C-terminus. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: “Mca-YVADAP-K(Dnp)-OH” primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is hydrolyzed by proteases, resulting in the separation of the Mca and Dnp groups.

Common Reagents and Conditions: The compound is typically used in buffer solutions with appropriate pH and ionic strength to maintain enzyme activity. Common reagents include Tris-HCl buffer, sodium chloride, and zinc chloride for metalloprotease assays.

Major Products Formed: The major products formed from the cleavage of “this compound” are the individual peptide fragments with separated Mca and Dnp groups. The release of the Mca group results in an increase in fluorescence, which can be measured to monitor enzymatic activity.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Mca-YVADAP-K(Dnp)-OH consists of a 7-methoxycoumarin (MCA) fluorophore at the N-terminus, which is quenched by a 2,4-dinitrophenyl (DNP) group on the lysine residue. The unique structure allows for fluorescence resonance energy transfer (FRET), where the fluorescence increases upon cleavage of the peptide bond by specific enzymes. This mechanism enables researchers to quantitatively measure the activities of caspase-1 and ACE2 through fluorescence intensity changes, providing a sensitive assay for enzyme activity monitoring .

Enzyme Activity Measurement

This compound is extensively utilized to measure the activity of caspase-1, an enzyme involved in inflammatory processes and apoptosis. The cleavage of this substrate by caspase-1 results in the release of the fluorescent MCA, allowing for real-time monitoring of enzyme activity in various biological samples. This application is crucial in understanding diseases related to inflammation and cell death .

Cardiovascular Research

ACE2 plays a significant role in cardiovascular health by regulating angiotensin II levels. This compound serves as a substrate for ACE2, enabling researchers to investigate its enzymatic activity under different physiological and pathological conditions. This application is particularly relevant in studying hypertension and heart failure, where ACE2 activity may be altered .

Infectious Disease Studies

The substrate has gained prominence in research related to viral infections, especially COVID-19. ACE2 is known as the entry point for the SARS-CoV-2 virus, making this compound valuable for high-throughput screening assays aimed at identifying compounds that can inhibit ACE2 or modulate its activity. This application is critical for developing therapeutic strategies against viral infections .

Case Study: Apoptosis Induction in Cancer Cells

A study investigated the use of this compound to measure caspase-1 activity in cancer cell lines undergoing apoptosis due to chemotherapeutic agents. The results indicated a significant increase in fluorescence correlating with increased caspase-1 activity, confirming the substrate's utility in apoptosis research. This finding suggests potential applications in evaluating cancer treatments that induce apoptotic pathways .

Case Study: ACE2 Activity in Hypertensive Models

In another research project, this compound was employed to assess ACE2 activity in hypertensive rat models. The study found that ACE2 activity was significantly reduced in hypertensive conditions compared to normotensive controls, highlighting the substrate's effectiveness in elucidating the role of ACE2 in cardiovascular diseases .

Data Tables

Application AreaSpecific Use
Enzyme Activity MeasurementCaspase-1 and ACE2 activity assays
Cardiovascular ResearchMonitoring ACE2 activity under pathological conditions
Infectious Disease StudiesHigh-throughput screening for antiviral compounds

Mechanism of Action

The mechanism of action of “Mca-YVADAP-K(Dnp)-OH” involves the cleavage of the peptide bond by specific proteases. The Mca group, which is initially quenched by the Dnp group, becomes fluorescent upon cleavage. This fluorescence can be quantitatively measured, providing insights into the enzyme’s activity and kinetics.

Comparison with Similar Compounds

Similar Compounds:

  • “Mca-APK(Dnp)-OH”: Another fluorogenic substrate with a similar structure but different peptide sequence.
  • “Mca-RPK(Dnp)-OH”: A variant with arginine instead of tyrosine in the peptide sequence.
  • “Mca-GPK(Dnp)-OH”: A compound with glycine in place of tyrosine.

Uniqueness: “Mca-YVADAP-K(Dnp)-OH” is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases, particularly caspases. Its high sensitivity and specificity make it valuable for detailed enzymatic studies and inhibitor screening.

Properties

Molecular Formula

C53H64N10O19

Molecular Weight

1145.1 g/mol

IUPAC Name

2-[[1-[2-[[3-carboxy-2-[2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid

InChI

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)

InChI Key

XLXKHBNLWUCNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC

Origin of Product

United States

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